

Solubility Profile of Bromo-PEG2-phosphonic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bromo-PEG2-phosphonic acid*

Cat. No.: *B606387*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Bromo-PEG2-phosphonic acid** in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. Understanding the solubility of this heterobifunctional PEG linker is critical for its effective application in bioconjugation, drug delivery, and the synthesis of molecules such as Proteolysis Targeting Chimeras (PROTACs).

Core Solubility Data

Precise quantitative solubility data for **Bromo-PEG2-phosphonic acid** is not readily available in public literature. However, based on data for structurally similar compounds and qualitative statements from suppliers, a solubility profile can be estimated. **Bromo-PEG2-phosphonic acid** is consistently reported to be soluble in DMSO and water.^{[1][2][3][4][5]} The hydrophilic nature of the PEG spacer and the phosphonic acid group contributes to its aqueous solubility.^[5]

For a close structural analog, Bromo-PEG1-acid, a quantitative solubility in DMSO has been reported. This value can serve as a useful estimation for **Bromo-PEG2-phosphonic acid**.

Table 1: Quantitative Solubility Data

Compound	Solvent	Reported Solubility	Notes
Bromo-PEG1-acid (analog)	DMSO	100 mg/mL (507.54 mM)	Ultrasonic assistance may be required. [6] [7]
Bromo-PEG2-phosphonic acid	DMSO	Soluble	Quantitative data not specified. Often used as a solvent for stock solutions. [1] [2]
Bromo-PEG2-phosphonic acid	Water	Soluble	The hydrophilic PEG linker enhances water solubility. [3] [4] [5]

Experimental Protocols

For researchers requiring precise solubility measurements for their specific experimental conditions, the following established methods are recommended.

Protocol 1: Thermodynamic (Shake-Flask) Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

- **Bromo-PEG2-phosphonic acid**
- Solvent (DMSO or Water, high purity)
- Vials with screw caps
- Orbital shaker or rotator
- Constant temperature incubator or water bath
- Centrifuge

- Analytical balance
- HPLC or UV-Vis spectrophotometer for quantification
- Syringe filters (e.g., 0.22 μm)

Procedure:

- Add an excess amount of **Bromo-PEG2-phosphonic acid** to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.
- Add a known volume of the desired solvent (DMSO or water) to the vial.
- Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 $^{\circ}\text{C}$).
- Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).
- After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
- Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
- Dilute the filtered supernatant with a known volume of an appropriate solvent.
- Quantify the concentration of **Bromo-PEG2-phosphonic acid** in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).
- Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery to quickly assess the apparent solubility of a compound from a DMSO stock solution.

Materials:

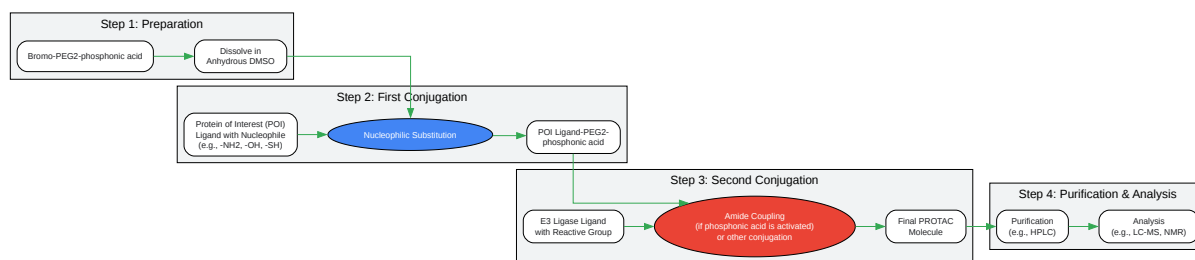
- **Bromo-PEG2-phosphonic acid** dissolved in DMSO (e.g., 10 mM stock solution)
- Aqueous buffer (e.g., PBS pH 7.4)
- 96-well microplate (UV-transparent if using a plate reader for detection)
- Plate shaker
- Plate reader or other analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

- Dispense the aqueous buffer into the wells of the 96-well plate.
- Add a small volume of the **Bromo-PEG2-phosphonic acid** DMSO stock solution to the buffer in each well to achieve the desired final concentration. The final DMSO concentration should be kept low (typically $\leq 1-2\%$) to minimize its co-solvent effect.
- Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
- After incubation, inspect the wells for any precipitation.
- Measure the concentration of the dissolved compound. This can be done directly in the plate using a UV-Vis plate reader if the compound has a suitable chromophore, or by taking an aliquot for analysis by HPLC or LC-MS.
- The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Application Workflow: PROTAC Synthesis

Bromo-PEG2-phosphonic acid is a valuable linker for the synthesis of PROTACs. The bromo group allows for nucleophilic substitution, while the phosphonic acid can be used for conjugation or to modify the overall properties of the final PROTAC molecule. The following diagram illustrates a generalized workflow for synthesizing a PROTAC using a bromo-PEG linker.



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Caption: Generalized workflow for PROTAC synthesis using a bromo-PEG linker.

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